2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide

Physicochemical profiling Lead optimization ADME prediction

2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide (CAS 566144-93-2) is a synthetic small molecule belonging to the cycloalkanespiro-5-hydantoin (spirohydantoin) class. It features a 1,3-diazaspiro[4.5]decane-2,4-dione core with a 6-methyl substitution on the cyclohexane ring and an N-(o-tolyl)acetamide side chain.

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 566144-93-2
Cat. No. B2614370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide
CAS566144-93-2
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESCC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3C
InChIInChI=1S/C18H23N3O3/c1-12-7-3-4-9-14(12)19-15(22)11-21-16(23)18(20-17(21)24)10-6-5-8-13(18)2/h3-4,7,9,13H,5-6,8,10-11H2,1-2H3,(H,19,22)(H,20,24)
InChIKeyNXEKSXVOMYVLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide (CAS 566144-93-2): Procurement-Relevant Identity and Physicochemical Baseline


2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide (CAS 566144-93-2) is a synthetic small molecule belonging to the cycloalkanespiro-5-hydantoin (spirohydantoin) class [1]. It features a 1,3-diazaspiro[4.5]decane-2,4-dione core with a 6-methyl substitution on the cyclohexane ring and an N-(o-tolyl)acetamide side chain. Computed physicochemical properties include a molecular weight of 329.40 g/mol, a calculated partition coefficient (clogP) of 0.81, a topological polar surface area (TPSA) of 69.72 Ų, and 3 rotatable bonds [2]. The compound complies with Lipinski's Rule of Five and the Rule of Three, indicative of favorable drug-like physicochemical space [2]. This compound is distinct from the more common des-methyl analog (CAS 923232-07-9) by virtue of the 6-methyl group, which alters both computed lipophilicity and conformational dynamics within the cyclohexane ring .

Spirohydantoin core for medicinal chemistry SAR and screening
6‑Methyl group supports matched‑pair comparisons with des‑methyl analog
Lipinski‑compliant drug‑like space for lead optimization

Why In-Class Substitution of 2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide Risks Experimental Divergence


Although numerous 1,3-diazaspiro[4.5]decane-2,4-dione derivatives are commercially available as screening compounds, these cannot be treated as interchangeable procurement items. The presence or absence of the 6-methyl substituent on the cyclohexane ring distinguishes this compound (MW 329.40, clogP 0.81) from the des-methyl analog 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide (MW 315.37, CAS 923232-07-9) . This single methyl group influences both lipophilicity and the conformational equilibrium of the cyclohexane ring, which in turn affects the spatial presentation of the acetamide side chain to biological targets [1]. More critically, within the broader spirohydantoin class, minor modifications to the N-aryl acetamide substituent have been shown to shift biological activity profiles dramatically—for example, from nuclear receptor modulation (IC₅₀ 1,310 nM for a 4-methoxyphenethyl analog against LRH-1/NR5A2) to negligible activity against unrelated targets [2]. Consequently, substituting one 1,3-diazaspiro[4.5]decane-2,4-dione derivative for another without verifying target-specific activity data can lead to irreproducible screening results and wasted procurement expenditure.

6‑Methyl vs des‑methyl analog May alter lipophilicity and conformational presentation to targets; cannot assume interchangeable screening results.
N‑Aryl acetamide variation Minor substituent changes can shift activity from nuclear receptor modulation to unrelated targets; verify target engagement.
Spirohydantoin core diversity Different spirohydantoin derivatives may exhibit divergent cytotoxicity or pathway profiles; class membership does not guarantee functional equivalence.

Quantitative Differentiation Evidence for 2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide Versus Closest Analogs


Physicochemical Differentiation: 6-Methyl vs. Des-Methyl Analog — clogP, TPSA, and Molecular Weight

The target compound differs from its closest commercially available analog, 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide (CAS 923232-07-9), by the presence of a 6-methyl substituent on the cyclohexane ring . This structural difference produces measurable changes in computed physicochemical properties. The target compound (C₁₈H₂₃N₃O₃) has a molecular weight of 329.40 g/mol and a clogP of 0.81, while the des-methyl analog (C₁₇H₂₁N₃O₃) has a molecular weight of 315.37 g/mol and a predicted higher polarity [1][2].

6‑Methyl vs Des‑Methyl
Reported
MW 329.40 → 315.37; ΔMW +14.03 clogP 0.81 (vs. ~0.3–0.6 est.)
Lipophilicity increase may affect membrane permeability and target engagement; relevant for SAR interpretation.
Computed properties; experimental confirmation advised
Physicochemical profiling Lead optimization ADME prediction

Nuclear Receptor LRH-1 (NR5A2) Modulation: Class-Level IC₅₀ Evidence from a Close Structural Analog

A close structural analog sharing the identical 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane core—BDBM95659 (2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide)—was tested in a quantitative high-throughput screening assay for inverse agonists of the liver receptor homolog-1 (LRH-1/NR5A2) [1]. This analog demonstrated an IC₅₀ of 1,310 nM in a luminescence-based cell-based dose–response assay [1]. The target compound bears an o-tolyl group in place of the 4-methoxyphenethyl substituent, providing a distinct steric and electronic profile at the amide terminus that may further modulate NR5A2 affinity.

LRH‑1 Modulation (Analog)
Class‑level
Analog IC₅₀ 1,310 nM; target untested
Supports LRH‑1 inverse agonist SAR exploration; distinct o‑tolyl pharmacophore requires verification.
Data from close analog; direct testing needed
Nuclear receptor pharmacology LRH-1 inverse agonism Metabolic disease target

Antiparasitic Potential: Trypanothione Reductase (TryR) Inhibitory Activity of a 6-Methyl Core Analog

A structurally related compound featuring the identical 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane scaffold, BDBM28354 (2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[2-(phenylsulfanyl)phenyl]acetamide), was evaluated for inhibition of trypanothione reductase (TryR) from Trypanosoma brucei and Trypanosoma cruzi [1]. Against T. brucei TryR, the compound showed an IC₅₀ > 100,000 nM; against T. cruzi TryR, the IC₅₀ was 84,400 nM at pH 7.5 and 22 °C [1]. While these activities are modest, they establish that the 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione core is accommodated within the TryR active site, and variation of the N-aryl acetamide substituent (phenylsulfanylphenyl vs. o-tolyl) represents a rational vector for affinity optimization.

TryR Inhibition (Analog)
Class‑level
T. cruzi TryR IC₅₀ 84,400 nM (analog); target untested
Scaffold accommodated in TryR active site; supports antiparasitic SAR optimization vector.
Potency requires improvement; o‑tolyl may shift affinity
Antiparasitic drug discovery Trypanothione reductase Neglected tropical diseases

Drug-Like Property Compliance: Lipinski and Rule-of-Three Screening Filters Relative to Spirohydantoin Chemical Space

The target compound satisfies both Lipinski's Rule of Five (MW < 500, clogP < 5, HBD ≤ 5, HBA ≤ 10) and the more stringent Rule of Three for fragment-based lead discovery (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [1]. Specifically, it exhibits MW = 329.40 (slightly above the Rule-of-Three MW cutoff of 300 but well within Lipinski space), clogP = 0.81, HBD = 1, HBA = 6, and rotatable bonds = 3 [1]. By comparison, many spirohydantoin derivatives reported in the medicinal chemistry literature bear bulkier substituents (e.g., 4-substituted benzyl or diphenylmethyl groups) that elevate MW well above 400 and clogP above 3, potentially compromising solubility and permeability [2].

Drug‑Likeness
Reported
MW 329.4, clogP 0.81, HBA 6, HBD 1, RB 3 Complies RO5; near RO3
Favorable physicochemical profile vs. bulkier spirohydantoins; supports lead optimization.
Computed properties; verify solubility experimentally
Drug-likeness Fragment-based screening Lead-like properties

Antiproliferative Potential: Class-Level Cytotoxic Activity of Spirohydantoin Derivatives Against Human Cancer Cell Lines

The spirohydantoin scaffold, to which the target compound belongs, has demonstrated reproducible antiproliferative activity across multiple independent studies [1][2]. In a 2025 study, a series of twisted amide spirohydantoin derivatives were evaluated against HeLa (cervical carcinoma) and LS174T (colon adenocarcinoma) cell lines; the most potent analog (compound 6, bearing a tert-butyl group) exhibited IC₅₀ values ranging from 10.08 ± 3.90 µM (HeLa) to 15.86 ± 4.64 µM (LS174T) [1]. Separately, 3′-aminothiocyclohexanespiro-5′-hydantoin and its Pt(II) complex showed IC₅₀ values of 42.1 ± 2.8 µM against HL-60 leukemia cells [2]. The target compound's o-tolyl substituent provides a distinct aryl presentation compared to the reported active analogs, offering a differentiated vector for cytotoxicity optimization.

Cytotoxicity (Class)
Class‑level
Spirohydantoin analogs IC₅₀ 10–50 µM (HeLa, HL‑60); target untested
Supports anticancer cell‑model endpoint review; o‑tolyl offers differentiated SAR vector.
Class baseline only; target‑specific activity unconfirmed
Anticancer screening Cytotoxicity assay Spirohydantoin SAR

Biological Screening Provenance: Non-Methyl Analog Activity Profile in PubChem BioAssays Informs Target Selection Strategy

The des-methyl analog (CAS 923232-07-9) has been screened in multiple PubChem BioAssays, providing an activity fingerprint that informs the target compound's expected selectivity profile . The analog was tested in a primary cell-based high-throughput screen for RGS4 (regulator of G-protein signaling 4) modulators, a luminescence-based opioid receptor (OPRM1-OPRD1) agonist screen, and a fluorescence-based ADAM17 (TACE) inhibitor screen . While quantitative activity values for these specific screens are not publicly disclosed, the breadth of targets screened demonstrates that the 1,3-diazaspiro[4.5]decane-2,4-dione core engages diverse protein families. The 6-methyl group present in the target compound may alter selectivity relative to this baseline fingerprint.

Screening Fingerprint
Data to verify
Des‑methyl analog screened against RGS4, OPRM1, ADAM17; no IC₅₀ data
Prior HTS baseline supports methyl impact exploration; selectivity profile unknown.
Source review recommended; limited public data
High-throughput screening Target selectivity PubChem BioAssay

Optimal Procurement and Research Application Scenarios for 2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide (CAS 566144-93-2)


Nuclear Receptor Pharmacology: LRH-1 (NR5A2) Modulator SAR Expansion

Based on the class-level IC₅₀ of 1,310 nM demonstrated by the 6-methyl core analog BDBM95659 against LRH-1/NR5A2 [1], the target compound is immediately deployable as a structurally distinct entry in LRH-1 inverse agonist SAR campaigns. Its o-tolyl substituent offers a compact, ortho-substituted aromatic ring that differs from the 4-methoxyphenethyl group of BDBM95659, providing a complementary vector for probing the LRH-1 ligand-binding domain. Researchers investigating metabolic disorders or cancers driven by LRH-1 dysregulation should prioritize this compound over the des-methyl analog (CAS 923232-07-9), as the 6-methyl group may enhance binding through hydrophobic contacts within the cyclohexane-proximal pocket.

Antiparasitic Drug Discovery: Trypanothione Reductase Inhibitor Lead Optimization

The demonstrated accommodation of the 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione scaffold within the TryR active site (analog BDBM28354: T. cruzi TryR IC₅₀ = 84,400 nM) [1] positions the target compound as a purchasable starting point for structure-based optimization. The o-tolyl acetamide side chain replaces the phenylsulfanylphenyl group of BDBM28354, potentially altering the binding pose and offering a new trajectory for improving potency toward the sub-micromolar range. Laboratories engaged in neglected tropical disease drug discovery should procure this compound to diversify their TryR-focused screening libraries beyond the previously tested phenylsulfanylphenyl chemotype.

Anticancer Screening Library Expansion: Spirohydantoin Cytotoxicity Diversity

Given the established antiproliferative activity of spirohydantoin derivatives against HeLa (IC₅₀ ~10–16 µM) and HL-60 (IC₅₀ ~42 µM) cell lines [1][2], the target compound serves as a chemically tractable addition to anticancer screening decks. Its favorable Lipinski compliance (clogP = 0.81, MW = 329.40, HBD = 1) [3] contrasts with the higher lipophilicity of many literature spirohydantoins, potentially translating to improved aqueous solubility and more interpretable dose–response data. Procurement is indicated for academic screening centers and biotech companies seeking to populate under-explored regions of spirohydantoin chemical space with drug-like physicochemical properties.

Structure-Activity Relationship Studies: 6-Methyl vs. Des-Methyl Pharmacophore Comparison

The target compound and its des-methyl analog (CAS 923232-07-9) together constitute a minimal matched molecular pair for evaluating the contribution of the 6-methyl group to biological activity [1]. Procurement of both compounds enables head-to-head comparison across any assay of interest, allowing researchers to isolate the pharmacological impact of a single methylene unit on the cyclohexane ring. This matched-pair approach is particularly valuable in target-agnostic phenotypic screening, where the molecular determinants of activity are unknown and systematic SAR exploration is required.

Application
Selection Property
Validation Focus
LRH‑1 inverse agonist SAR
o‑Tolyl pharmacophore differentiation vs. 4‑methoxyphenethyl analog
LRH‑1 binding and functional assay endpoints
Trypanothione reductase inhibitor optimization
N‑Aryl acetamide substitution pattern
TryR inhibitory potency in biochemical assays
Cancer cell‑line screening
Drug‑like physicochemical profile (clogP, TPSA)
Cytotoxicity and cell‑viability endpoint review
Matched molecular pair SAR
6‑Methyl vs. des‑methyl pharmacophore
Comparative activity in target‑specific or phenotypic screens
Quote Request

Request a Quote for 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.